molecular formula C25H22BrN3O3 B12140704 2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B12140704
M. Wt: 492.4 g/mol
InChI Key: JGTMTCNOGVKPOC-UHFFFAOYSA-N
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Description

2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and is substituted with a bromophenyl group and a dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential as an antimicrobial agent due to its quinoxaline core, which is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl and dimethylphenylacetamide groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

Uniqueness

What sets 2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the bromophenyl group, in particular, may enhance its antimicrobial activity compared to other similar compounds .

Properties

Molecular Formula

C25H22BrN3O3

Molecular Weight

492.4 g/mol

IUPAC Name

2-[1-(4-bromobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22BrN3O3/c1-15-7-12-19(13-16(15)2)27-23(30)14-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)17-8-10-18(26)11-9-17/h3-13,22H,14H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

JGTMTCNOGVKPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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